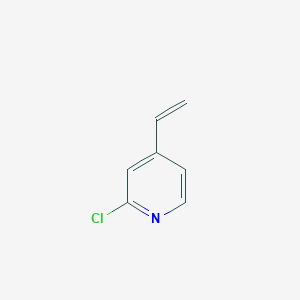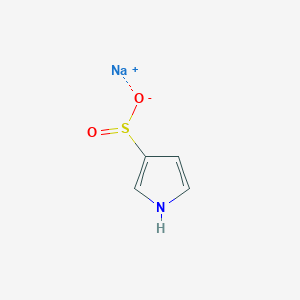
4-((4-Methylpentan-2-yl)amino)tetrahydro-2H-thiopyran 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Methylpentan-2-yl)amino)tetrahydro-2H-thiopyran 1-oxide is a complex organic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that have significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes a tetrahydrothiopyran ring with an amino group and a methylpentyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylpentan-2-yl)amino)tetrahydro-2H-thiopyran 1-oxide typically involves multiple steps. One common method starts with the preparation of tetrahydro-2H-thiopyran, which is then functionalized to introduce the amino group and the methylpentyl substituent. The final step involves the oxidation of the thiopyran ring to form the 1-oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the various steps in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Methylpentan-2-yl)amino)tetrahydro-2H-thiopyran 1-oxide can undergo several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1-oxide back to the thiopyran.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution Reagents: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Thiopyran: Formed through reduction.
Substituted Thiopyrans: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
4-((4-Methylpentan-2-yl)amino)tetrahydro-2H-thiopyran 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-((4-Methylpentan-2-yl)amino)tetrahydro-2H-thiopyran 1-oxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-2H-thiopyran-4-amine: A related compound with similar structural features but lacking the methylpentyl substituent.
4-Aminotetrahydropyran: Another similar compound with a different heterocyclic ring structure.
Uniqueness
4-((4-Methylpentan-2-yl)amino)tetrahydro-2H-thiopyran 1-oxide is unique due to its specific substituents and the presence of the 1-oxide group
Propiedades
Fórmula molecular |
C11H23NOS |
|---|---|
Peso molecular |
217.37 g/mol |
Nombre IUPAC |
N-(4-methylpentan-2-yl)-1-oxothian-4-amine |
InChI |
InChI=1S/C11H23NOS/c1-9(2)8-10(3)12-11-4-6-14(13)7-5-11/h9-12H,4-8H2,1-3H3 |
Clave InChI |
YVIPHQKTNKIUAC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)NC1CCS(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






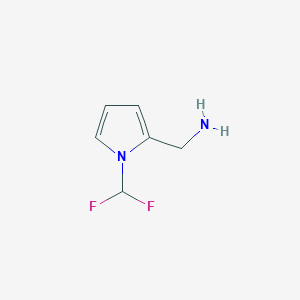
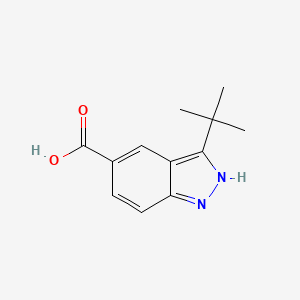
![7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12963244.png)

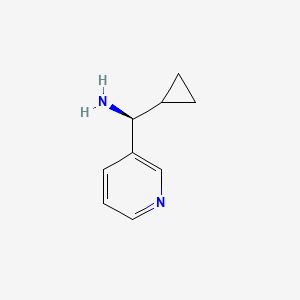
![2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12963270.png)
![2-(Chloromethyl)-7-methylbenzo[d]thiazole](/img/structure/B12963272.png)
